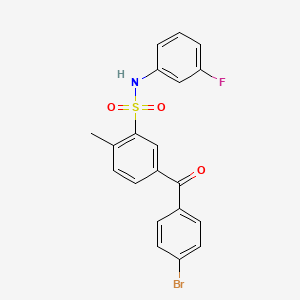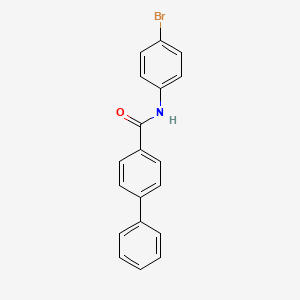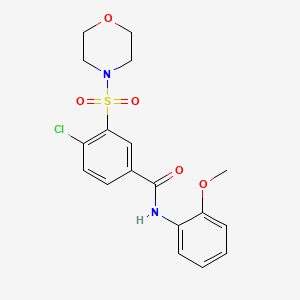![molecular formula C15H12BrNO5S B3447551 3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid](/img/structure/B3447551.png)
3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid
Overview
Description
3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research for its potential anti-inflammatory and anticancer properties. This compound was first synthesized by Bayer Pharmaceuticals in 2001 and has since been studied extensively for its various applications.
Mechanism of Action
3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid 11-7082 inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it can activate genes involved in inflammation and cell survival. This compound also induces the degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activity. In cancer cells, this compound 11-7082 has been shown to induce apoptosis by activating caspase-3, a key enzyme involved in the apoptotic pathway.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to inhibit the growth of bacteria and viruses, and to modulate the immune response. This compound 11-7082 has also been shown to have neuroprotective effects, and to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid 11-7082 in laboratory experiments is that it has a well-established synthesis method and is readily available from chemical suppliers. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of using this compound 11-7082 is that it can be toxic to cells at high concentrations, and care must be taken to ensure that the appropriate concentration is used in experiments.
Future Directions
There are many potential future directions for research involving 3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid 11-7082. One area of interest is the development of new anti-inflammatory and anticancer therapies based on the mechanism of action of this compound. Another potential application is the use of this compound 11-7082 in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations in its use.
Scientific Research Applications
3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid 11-7082 has been extensively studied for its potential anti-inflammatory and anticancer properties. Inflammation is a complex biological process that plays a role in many diseases, including cancer, cardiovascular disease, and autoimmune disorders. This compound 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
3-[(3-acetylphenyl)sulfamoyl]-4-bromobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO5S/c1-9(18)10-3-2-4-12(7-10)17-23(21,22)14-8-11(15(19)20)5-6-13(14)16/h2-8,17H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBXTDYCYOVCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methoxyphenyl)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B3447474.png)
![3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3447475.png)
![N-(2-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3447482.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-bromobenzoic acid](/img/structure/B3447484.png)

![3-[(cyclohexylamino)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B3447491.png)
![4-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3447498.png)
![3-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3447513.png)

![4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B3447528.png)

![3-[(3-{[(3-acetylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3447548.png)
![ethyl 4-({3-[(diethylamino)sulfonyl]benzoyl}amino)benzoate](/img/structure/B3447571.png)
![3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3447578.png)